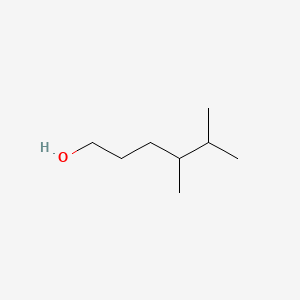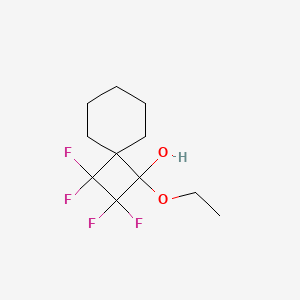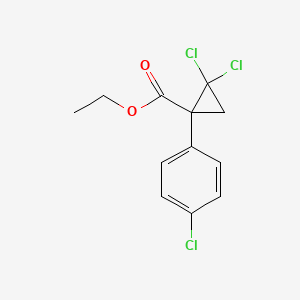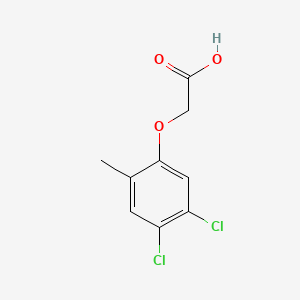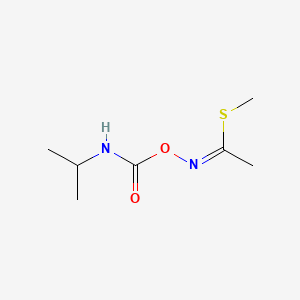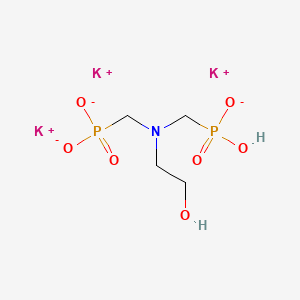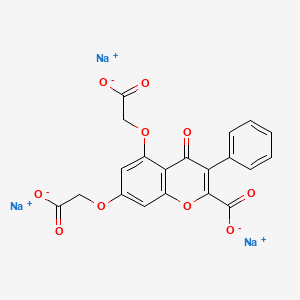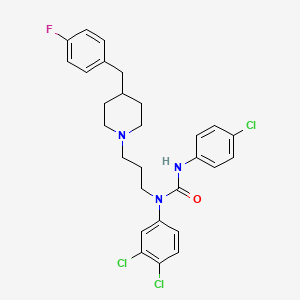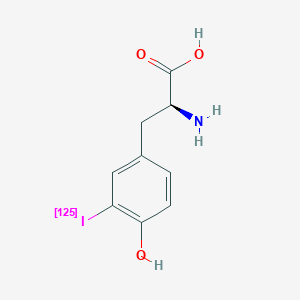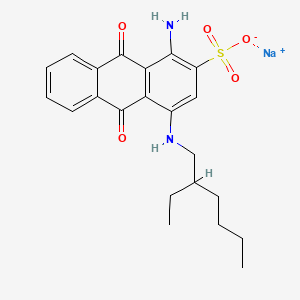
Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate: is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes an anthracene core substituted with amino and sulfonate groups. This compound is often used in research and industrial applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate involves multiple steps. The process typically starts with the preparation of the anthracene core, followed by the introduction of amino and sulfonate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various amino or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its action are complex and depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
- Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
Uniqueness
The uniqueness of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate lies in its specific chemical structure, which imparts distinct properties and reactivity
Eigenschaften
CAS-Nummer |
85223-32-1 |
|---|---|
Molekularformel |
C22H25N2NaO5S |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
sodium;1-amino-4-(2-ethylhexylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H26N2O5S.Na/c1-3-5-8-13(4-2)12-24-16-11-17(30(27,28)29)20(23)19-18(16)21(25)14-9-6-7-10-15(14)22(19)26;/h6-7,9-11,13,24H,3-5,8,12,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
IMVBAZWVBCICIB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)CNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



